molecular formula C13H14N4O8 B1243840 Agdnph CAS No. 54420-09-6

Agdnph

Cat. No.: B1243840
CAS No.: 54420-09-6
M. Wt: 354.27 g/mol
InChI Key: DCFWCNICPPGHCN-MKMNVTDBSA-N
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Description

Agdnph (assumed to be a typographical variation of NADPH, Nicotinamide Adenine Dinucleotide Phosphate) is a critical coenzyme in biochemical redox reactions, particularly in anabolic processes such as lipid and nucleic acid synthesis. It serves as a reducing agent, donating electrons in reactions catalyzed by enzymes like glutathione reductase and cytochrome P450 oxidoreductases. Structurally, NADPH consists of a nicotinamide ring, adenine, two ribose sugars, and two phosphate groups, with a reducing equivalent stored in the form of a hydride ion (Figure 1). Its redox activity is central to cellular defense against oxidative stress and biosynthetic pathways.

Properties

CAS No.

54420-09-6

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

[(3E)-2-acetyloxy-3-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate

InChI

InChI=1S/C13H14N4O8/c1-8(18)24-7-11(25-9(2)19)6-14-15-12-4-3-10(16(20)21)5-13(12)17(22)23/h3-6,11,15H,7H2,1-2H3/b14-6+

InChI Key

DCFWCNICPPGHCN-MKMNVTDBSA-N

SMILES

CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C

Isomeric SMILES

CC(=O)OCC(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C

Synonyms

2,3-di-O-acetylglyceroaldehyde-2,4-dinitrophenylhydrazone
2,3-diacetylglyceroaldehyde-2,4-dinitrophenylhydrazone
AGDNPH

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

NADPH is often compared to its analogs NADH, FADH₂, and glutathione due to overlapping roles in electron transfer. Key differences include:

Table 1: Structural and Functional Properties of NADPH and Analogous Compounds
Property NADPH NADH FADH₂ Glutathione
Primary Role Anabolism, antioxidant defense Catabolism (e.g., glycolysis) Electron transport chain Detoxification, redox balance
Redox Potential (mV) -320 -320 -220 -240
Phosphate Groups 2 1 0 0
Enzymatic Specificity NADPH-dependent enzymes (e.g., thioredoxin reductase) NAD⁺-dependent dehydrogenases Flavoproteins (e.g., succinate dehydrogenase) Glutathione peroxidases

NADPH’s additional phosphate group distinguishes it from NADH, enabling selective binding to enzymes with a NADPH-specific binding domain. This structural nuance underpins its specialization in biosynthetic pathways, unlike NADH, which predominates in energy production.

Kinetic and Thermodynamic Data

Studies using stopped-flow spectroscopy and X-ray crystallography reveal that NADPH exhibits a higher binding affinity (Kd = 0.5 µM) for glutathione reductase compared to NADH (Kd = 15 µM). This affinity is attributed to electrostatic interactions between the 2′-phosphate group of NADPH and arginine residues in the enzyme’s active site.

Table 2: Kinetic Parameters for NADPH and NADH in Glutathione Reductase
Substrate $ k_{cat} $ (s⁻¹) $ K_m $ (µM) Catalytic Efficiency ($ k{cat}/Km $)
NADPH 450 0.5 900
NADH 300 15 20

Stability and Reactivity

NADPH is more sensitive to alkaline conditions than NADH due to its phosphate groups, with a half-life of 12 hours at pH 9.0 versus 24 hours for NADH. In contrast, FADH₂ is prone to auto-oxidation in aerobic environments, limiting its utility outside mitochondrial membranes.

Industrial Catalysis

NADPH-dependent enzymes are engineered for asymmetric synthesis in pharmaceutical manufacturing. For example, ketoreductases utilizing NADPH achieve enantiomeric excess (ee) >99% in statin drug intermediates, outperforming NADH-dependent counterparts (ee = 85–90%).

Biomedical Relevance

NADPH oxidase (NOX) isoforms, which generate reactive oxygen species (ROS), are implicated in chronic inflammation. Inhibitors targeting NOX-2 show 50% higher specificity compared to NADH oxidase inhibitors, underscoring NADPH’s unique role in disease mechanisms.

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